Methyl 3-acetamido-4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

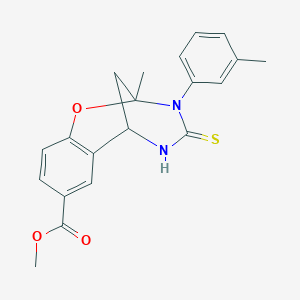

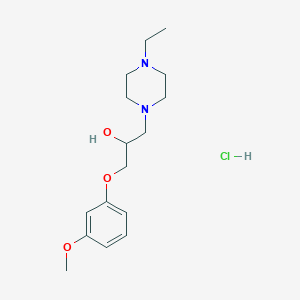

“Methyl 3-acetamido-4-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “Methyl 4- (acetyloxy)-3-methoxybenzoate” and "Benzoic acid, 4- (acetyloxy)-3-methoxy-, methyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a preparation method of “methyl 4-acetamido-5-chloro-2-methoxybenzoate” involves dissolving “methyl 4-acetamido-2-methoxybenzoate” in N,N-dimethyl formamide, adding N-chlorosuccimide, and carrying out a heat insulation reaction . Another synthesis of gefitinib starts from “methyl 3-hydroxy-4-methoxybenzoate” and involves alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-acetamido-4-methoxybenzoate” can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Antibacterial Activity

- Schiff bases derived from 2-acetamidobenzaldehyde and benzothiazole, including compounds similar to Methyl 3-acetamido-4-methoxybenzoate, have been used to create zinc complexes. These complexes showed significant antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Anticoccidial Activity

- Derivatives of Methyl 3-acetamido-4-methoxybenzoate have demonstrated anti-coccidial activity, which is significant for treating parasitic infections in poultry and other animals (Rogers et al., 1964).

Antimicrobial and Antifungal Properties

- Analogues of Methyl 3-acetamido-4-methoxybenzoate, such as those found in griseofulvin derivatives from marine fungi, exhibit notable antimicrobial and antifungal activities. These properties are relevant in developing new drugs for treating bacterial and fungal infections (Xia et al., 2011).

Anticancer Potential

- Some 4-thiazolidinones with a benzothiazole moiety, structurally related to Methyl 3-acetamido-4-methoxybenzoate, have shown anticancer activity in vitro, indicating potential use in developing new cancer therapies (Havrylyuk et al., 2010).

Metabolic Studies

- Studies on the metabolism of benzophenone-3, a compound structurally similar to Methyl 3-acetamido-4-methoxybenzoate, have provided insights into how these compounds are processed by the liver. Such studies are crucial for understanding the drug metabolism and potential toxicological effects (Watanabe et al., 2015).

Environmental Impact

- Research into the metabolism of methoxybenzoic acids by anaerobic bacteria, including derivatives of Methyl 3-acetamido-4-methoxybenzoate, helps understand the environmental fate of these compounds. This is crucial for assessing their impact on ecosystems and potential bioremediation strategies (Deweerd et al., 1988).

Solubility and Pharmaceutical Applications

- The solubility properties of related compounds, such as parabens, have been studied for their pharmaceutical significance. Understanding the solubility and stability of these compounds aids in the formulation of effective and safe pharmaceuticals (Grant et al., 1984).

Safety and Hazards

作用機序

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-acetamido-4-methoxybenzoate are currently unknown . The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins or enzymes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-acetamido-4-methoxybenzoate . For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.

特性

IUPAC Name |

methyl 3-acetamido-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-9-6-8(11(14)16-3)4-5-10(9)15-2/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDSGIMUUZCBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-4-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)

![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)